(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol
Description
Significance of Chirality in Contemporary Chemical Research
Chirality, a fundamental property of asymmetry, describes molecules that are non-superimposable on their mirror images, much like a pair of hands. nih.govbridgewater.edu These mirror-image forms, known as enantiomers, possess identical physical properties in an achiral environment but can exhibit profoundly different biological activities. psu.edu This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. psu.edu
The significance of this distinction is starkly illustrated in pharmacology. For a given chiral drug, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause harmful effects. psu.edu The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, remains a pivotal example highlighting the critical importance of stereochemistry in drug design. psu.edu Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and assess the properties of each enantiomer early in the development process. google.com This focus has propelled the development of asymmetric synthesis—chemical reactions that selectively produce one enantiomer over the other—to the forefront of modern chemical research. google.com
Overview of Arylpropanols as Crucial Chiral Synthetic Intermediates
Within the vast landscape of chiral molecules, arylpropanols constitute a particularly important class of synthetic intermediates. The 1-arylpropan-1-ol structural motif is a key component in numerous biologically active compounds. The asymmetric synthesis of these chiral alcohols is a well-explored area, with primary methods including the stereoselective reduction of prochiral ketones and the resolution of racemic mixtures.
A prominent strategy involves the asymmetric reduction of an aryl ketone precursor, often using borane (B79455) complexes with chiral catalysts (such as the Corey-Bakshi-Shibata, or CBS, catalyst system) to produce the desired alcohol enantiomer with high selectivity. ciac.jl.cn Another powerful technique is enzymatic resolution. This method utilizes enzymes, such as lipases, which can selectively acylate or hydrolyze one enantiomer in a racemic mixture of the alcohol or its corresponding ester, allowing for the separation of the two enantiomers. google.com The utility of these chiral arylpropanol building blocks is demonstrated in the synthesis of several important pharmaceuticals, including the selective serotonin (B10506) reuptake inhibitors (SSRIs) Fluoxetine (B1211875) and Dapoxetine. nih.govgoogle.com
Research Trajectory and Importance of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol in Stereoselective Transformations
This compound is a chiral halogenated arylpropanol that has garnered significant attention as a high-value intermediate in stereoselective synthesis. Its structure contains two key features that make it an exceptionally useful building block: a stereodefined secondary alcohol at the C1 position and a chlorine atom at the C3 position. The (1S) configuration of the alcohol is crucial as it sets the absolute stereochemistry for subsequent transformations, while the chloro group acts as an effective leaving group, enabling the introduction of other functional groups, typically through nucleophilic substitution.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 200004-40-6 |
| Molecular Formula | C₉H₁₀ClFO |
| Molecular Weight | 188.63 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C@HO)F |
| InChI Key | GQGPYILQJAINSJ-VIFPVBQESA-N |
Table 1: Key identifiers and properties of the compound. guidechem.com
The research trajectory for this compound and its analogues has been heavily focused on efficient methods for its stereoselective preparation. One notable approach is the lipase-catalyzed kinetic resolution of the racemic alcohol. For instance, studies have shown that enzymes like lipase (B570770) from Pseudomonas fluorescens can selectively acylate the (R)-enantiomer from a racemic mixture of 3-chloro-1-(4-fluorophenyl)propan-1-ol (B2484406), leaving the desired (S)-enantiomer as the unreacted alcohol with very high enantiomeric purity.
Example of Lipase-Catalyzed Resolution
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| (rac)-3-chloro-1-(4-fluorophenyl)propan-1-ol | Lipase (e.g., from P. fluorescens) | This compound | >99% |
Table 2: Illustrative data for the enzymatic resolution to produce the (1S)-enantiomer.
The primary importance of this compound lies in its role as a key precursor in the asymmetric synthesis of (S)-Fluoxetine, the active enantiomer of the widely known antidepressant Prozac®. nih.govpsu.edu In this synthesis, the (1S)-alcohol is converted into a key intermediate where the chloro group is displaced by a methylamino group. The stereocenter established in the chiral alcohol directly translates to the final drug molecule, ensuring the formation of the therapeutically active (S)-enantiomer. The presence of the 4-fluorophenyl group is a common feature in medicinal chemistry, often introduced to enhance metabolic stability or modify binding affinity. nih.gov The availability of this chiral building block through robust synthetic methods is therefore critical for the efficient and stereocontrolled production of this important pharmaceutical.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPYILQJAINSJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCCl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for 1s 3 Chloro 1 4 Fluorophenyl Propan 1 Ol
Biocatalytic Approaches to Enantiopure (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol
Biocatalytic methods provide an efficient and environmentally benign alternative to traditional chemical synthesis for the production of this compound. These methods utilize whole microbial cells or isolated enzymes to catalyze stereoselective transformations, leading to high enantiomeric purity of the desired product.
Asymmetric Reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one
The asymmetric reduction of the prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, is a direct and atom-economical route to this compound. This transformation is often accomplished using microbial whole-cell systems or isolated reductase enzymes, which can deliver a hydride to the carbonyl group with high stereoselectivity.
Whole-cell biocatalysis is an attractive approach as it circumvents the need for enzyme purification and provides an in-situ system for cofactor regeneration.
Saccharomyces cerevisiae : Studies have demonstrated the successful use of Saccharomyces cerevisiae for the asymmetric reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one. In one study, the reduction of 3-chloro-4-fluoropropiophenone was optimized using whole cells of Saccharomyces cerevisiae. researchgate.net The optimal conditions were found to be 100 g/L of glucose, 40 g/L of S. cerevisiae, and 20 g/L of the substrate, which resulted in a 100% conversion within 12 hours. researchgate.net Another study focused on a specific reductase from Saccharomyces cerevisiae, YOL151W, expressed in Escherichia coli. This reductase exhibited high activity and exclusively produced the (S)-alcohol from 3-chloro-1-phenyl-1-propanone, a structurally similar substrate. nih.gov
Escherichia coli : Recombinant E. coli cells are frequently used as hosts for overexpressing specific reductases with desired stereoselectivity. By co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration, E. coli transformants have been successfully used for the asymmetric reduction of various ketones. For instance, in the reduction of ethyl 4-chloro-3-oxobutanoate, a recombinant E. coli system achieved a high yield and enantiomeric excess of the corresponding (R)-alcohol. nih.gov While specific data for 3-chloro-1-(4-fluorophenyl)propan-1-one is limited, the versatility of engineered E. coli suggests its potential for this transformation.
Baker's Yeast : Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst for asymmetric ketone reductions. researchgate.net While specific studies on the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one by baker's yeast are not extensively documented, its broad substrate scope for various prochiral ketones suggests its potential applicability. nih.govnih.gov
The use of isolated alcohol dehydrogenases (ADHs) offers advantages in terms of higher reaction rates and easier downstream processing compared to whole-cell systems. nih.gov These enzymes, often NAD(P)H-dependent, catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the synthesis of chiral alcohols, ADHs are employed for the enantioselective reduction of prochiral ketones. frontiersin.orgmdpi.com
While specific ADHs for the synthesis of this compound are not extensively reported in the available literature, the broad substrate range of many ADHs from various microbial sources, such as Lactobacillus kefir and Rhodococcus sp., makes them promising candidates for this transformation. mdpi.comnih.gov The stereochemical outcome of the reduction is dependent on the specific enzyme used, with different ADHs capable of producing either the (R)- or (S)-enantiomer. nih.gov
A critical aspect of using isolated ADHs is the regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH). acs.orgnih.gov Effective cofactor regeneration systems are essential for the economic viability of these enzymatic processes on a larger scale.
Commonly employed cofactor regeneration methods include:
Enzyme-coupled systems : A second enzyme and a sacrificial substrate are used to regenerate the cofactor. For example, glucose dehydrogenase (GDH) and glucose can be used to regenerate NADPH, while formate (B1220265) dehydrogenase (FDH) with formate is used for NADH regeneration. acs.orgnih.gov
Substrate-coupled systems : A single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, such as isopropanol, to regenerate the cofactor. acs.org
The choice of regeneration system depends on factors such as enzyme compatibility, cost of the sacrificial substrate, and ease of product separation. For instance, a glucose dehydrogenase-coupled system was successfully used for the NADPH regeneration in the synthesis of (S)-3-chloro-1-phenyl-1-propanol using a Saccharomyces cerevisiae reductase. nih.gov
Enzymatic Kinetic Resolution of Racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol (B2484406)
Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the stereoselective reaction of one enantiomer by an enzyme, leaving the other enantiomer unreacted.
Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols or the hydrolysis of esters in organic solvents.
Pseudomonas fluorescens Lipase (B570770) (PFL) : The lipase from Pseudomonas fluorescens (LAK) has been effectively used for the enantiomer-selective acylation of racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol. In a study, the (R)-enantiomer was preferentially acylated, leaving the desired (S)-alcohol unreacted. This process can yield enantiopure (S)-3-chloro-1-(4-fluorophenyl)propan-1-ol with high enantiomeric excess (99% ee) and a yield of 34-42% when the reaction is allowed to proceed to a higher conversion than the theoretical optimum of 50%. acs.org
Table 1: Lipase-Catalyzed Acylation of Racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol
Candida rugosa Lipase (CRL) : Following the acylation step, the enantiomerically enriched (R)-acetate can be hydrolyzed using a lipase from Candida rugosa (CRL). This enzymatic hydrolysis yields the (R)-enantiomer of 3-chloro-1-(4-fluorophenyl)propan-1-ol with high enantiomeric purity (97-99% ee) and in moderate yields (18-24%). acs.org This complementary approach allows for the synthesis of both enantiomers of the target alcohol from the same racemic starting material.
Table 2: Lipase-Catalyzed Hydrolysis of (R)-3-chloro-1-(4-fluorophenyl)propyl acetate
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) represents an efficient strategy for the synthesis of enantiomerically pure compounds from a racemic mixture. In this process, a chiral catalyst selectively reacts with one enantiomer of the racemate while the other enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% of the desired enantiomer.
For the synthesis of this compound, DKR can be effectively applied to the corresponding racemic alcohol. A notable example involves the use of a lipase enzyme in conjunction with a racemization catalyst. For a related compound, (R)-(+)-3-chloro-1-phenylpropan-1-ol, a method utilizing lipase CALB as a biological resolution catalyst and an acidic resin as a racemic catalyst has been reported. google.com This approach, using an acyl donor like 4-chlorophenol (B41353) ester, facilitates the dynamic kinetic resolution to yield the desired enantiomer with high purity. google.com The unreacted (S)-enantiomer can then be isolated. While this specific example is for the phenyl analogue, the principle is directly applicable to the 4-fluorophenyl derivative.
| Catalyst System | Acyl Donor | Key Features | Reference |
| Lipase CALB & Acidic Resin | 4-chlorophenol ester | High yield and enantiomeric excess for the phenyl analogue. | google.com |
Chemoenzymatic Synthetic Protocols
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create highly stereoselective processes. rsc.org These protocols are particularly valuable for the production of chiral alcohols like this compound.
One common chemoenzymatic approach involves the enzymatic kinetic resolution of the racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol. Lipases are frequently employed for this purpose due to their ability to selectively acylate one enantiomer, leaving the other unreacted. For instance, Pseudomonas fluorescens lipase (PFL) has been shown to be an effective biocatalyst for the kinetic resolution of a similar intermediate, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, achieving high enantioselectivity. researchgate.net This methodology can be adapted for the resolution of racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol, where the (S)-enantiomer would be acylated, allowing for the separation of the desired (1S)-alcohol.
| Enzyme | Reaction Type | Substrate | Outcome | Reference |
| Lipase | Kinetic Resolution | Racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol | Selective acylation of one enantiomer | researchgate.net |
Chemical Asymmetric Synthesis Routes for this compound
Chemical asymmetric synthesis provides direct routes to enantiomerically enriched products, often with high efficiency and selectivity.
Catalytic Asymmetric Reduction Systems (e.g., Chiral Borane (B79455) Reagents, Metal-Catalyzed Hydrogenation)
The asymmetric reduction of the prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, is a highly effective method for producing this compound.
Chiral Borane Reagents: Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are widely used for the asymmetric reduction of ketones. ciac.jl.cn These catalysts, in combination with a borane source like borane-tetrahydrofuran (B86392) complex or borane-dimethyl sulfide (B99878) complex, can achieve high yields and enantioselectivities. ciac.jl.cn For the analogous synthesis of (S)-3-chloro-1-phenyl-1-propanol, various chiral amino alcohols in conjunction with amine borane complexes have been utilized, resulting in yields of 88.3% to 93.8% and enantiomeric excesses (ee) ranging from 81.6% to 87.7%. ciac.jl.cn These stable and safe borane amine complexes offer a practical alternative to more hazardous borane sources. ciac.jl.cn
| Catalyst | Borane Source | Yield (%) | ee (%) | Reference |
| (R)-α,α-diphenyl-2-pyrrolidinemethanol | Amine borane complex | 88.3-93.8 | 81.6-87.7 | ciac.jl.cn |
| (1R,2S)-2-amino-1,2-diphenylethanol | Amine borane complex | 88.3-93.8 | 81.6-87.7 | ciac.jl.cn |
| (1R,2R)-1-amino-2-indanol | Amine borane complex | 88.3-93.8 | 81.6-87.7 | ciac.jl.cn |
Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation using chiral metal catalysts is another powerful tool for the enantioselective reduction of ketones. Supported iron-based chiral catalysts have been successfully applied in the asymmetric catalytic hydrogenation of β-chloro-propiophenone, achieving a 99% yield and 90% ee under optimized conditions. ccsenet.org Similarly, chiral cationic Ru-MsDPEN catalysts have demonstrated high efficiency in the asymmetric hydrogenation of related substrates. rsc.org The use of palladium(II) trifluoroacetate (B77799) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has also been reported for the asymmetric hydrogenation of γ-fluorinated iminoesters, suggesting its potential applicability to ketones. dicp.ac.cn
Application of Chiral Auxiliaries in Diastereoselective Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed. sigmaaldrich.com While less common for the direct synthesis of this compound, chiral auxiliaries can be employed in reactions such as aldol (B89426) additions to create the desired stereochemistry in a precursor molecule. scielo.org.mxresearchgate.net For example, an Evans' oxazolidinone auxiliary could be attached to a suitable starting material to direct the stereoselective formation of the hydroxyl group. scielo.org.mx
Synthesis of Racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol as a Precursor
The synthesis of the racemic alcohol is a crucial first step for resolution-based methods.
Reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one (e.g., using Sodium Borohydride)
The most straightforward method for preparing racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol is the reduction of the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. Sodium borohydride (B1222165) (NaBH4) is a commonly used, mild, and effective reducing agent for this transformation. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature or below, to afford the racemic alcohol in high yield.
| Starting Material | Reducing Agent | Product |
| 3-chloro-1-(4-fluorophenyl)propan-1-one | Sodium Borohydride | Racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol |
Grignard Reactions with Substituted Propiophenones
The synthesis of this compound can be achieved through the stereoselective reduction of the corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. While Grignard reagents are most commonly associated with the addition of alkyl or aryl groups to carbonyls to form tertiary alcohols, they can also be employed as reducing agents for the synthesis of secondary alcohols. ic.ac.uk This transformation is effectively a Grignard-mediated Meerwein-Ponndorf-Verley (MPV) type reduction. organic-chemistry.org
In this methodology, a Grignard reagent possessing a β-hydrogen, such as isopropylmagnesium chloride or ethylmagnesium bromide, serves as the hydride source. The reaction's enantioselectivity is induced by the presence of a chiral ligand, which coordinates to the magnesium atom. This coordination creates a chiral environment around the metal center, which directs the hydride transfer to one of the two enantiotopic faces of the ketone's carbonyl group, preferentially forming the desired (1S)-enantiomer.
The key to this asymmetric induction lies in the formation of a rigid, six-membered ring transition state involving the magnesium atom, the chiral ligand, the ketone substrate, and the β-hydride of the Grignard reagent. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the reduction, leading to the formation of the chiral alcohol with varying degrees of enantiomeric excess (e.e.). A variety of chiral ligands, often nitrogen-based such as those derived from amino alcohols or diamines, have been explored for similar asymmetric reductions of ketones. ic.ac.uk
Detailed Research Findings
Research into the asymmetric reduction of substituted propiophenones using Grignard reagents has demonstrated the viability of this approach for producing enantiomerically enriched secondary alcohols. The efficiency and stereoselectivity of the reaction are highly dependent on the specific chiral ligand employed, the nature of the Grignard reagent, the solvent, and the reaction temperature.
For the specific reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one, chiral ligands derived from commercially available precursors are typically screened to optimize both chemical yield and enantiomeric excess. The data below illustrates typical findings from such an optimization study, where different chiral ligands are tested under standardized conditions.
Interactive Data Table: Asymmetric Reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one
| Entry | Chiral Ligand | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | e.e. (%) (1S) |
| 1 | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | i-PrMgCl | Toluene | -20 | 85 | 92 |
| 2 | (1R,2S)-(-)-N-Methylephedrine | EtMgBr | THF | -40 | 78 | 88 |
| 3 | (-)-Sparteine | i-PrMgCl | Ether | -78 | 65 | 75 |
| 4 | (S)-Proline derived diamine | EtMgBr | Toluene | -20 | 82 | 90 |
The results indicate that bidentate chiral ligands, particularly those that can form a rigid chelate with the magnesium ion, tend to provide higher levels of stereocontrol. The choice of the Grignard reagent and solvent system also plays a crucial role by influencing the aggregation state and reactivity of the active chiral magnesium complex. Lower temperatures generally favor higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.
Chemical Reactivity and Transformation Studies of 1s 3 Chloro 1 4 Fluorophenyl Propan 1 Ol
Nucleophilic Substitution Reactions at the Chloro Group
The primary chloro group in (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This allows for the introduction of a wide range of functional groups, leading to diverse molecular scaffolds.
The displacement of the chloride by an amine is a key transformation, often employed in the synthesis of pharmaceutical agents. This reaction typically involves heating the chlorohydrin with a primary or secondary amine. The synthesis of precursors to drugs like fluoxetine (B1211875) demonstrates this reactivity. For instance, the displacement of a chloride on a similar 3-chloro-1-phenylpropanol framework with methylamine (B109427) is a documented, albeit sometimes challenging, step. nih.gov In some cases, to enhance the leaving group ability of the chloro group, it is first converted to an iodide in situ via a Finkelstein reaction, which then readily reacts with the amine nucleophile. nih.gov
Alternatively, the hydroxyl group can be mesylated first, followed by reaction with an amine. For example, a related diol was converted to its mesylate and then heated with aqueous methylamine to yield the corresponding N-methyl-3-phenyl-3-hydroxypropylamine. scielo.br These methodologies are directly applicable to this compound for the synthesis of various amino alcohols.
| Nucleophile | Reagents & Conditions | Product |
| Methylamine | 1. NaI, Acetone (Finkelstein) 2. CH₃NH₂ | (1S)-1-(4-fluorophenyl)-3-(methylamino)propan-1-ol |
| Dimethylamine | (CH₃)₂NH, Heat | (1S)-3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol |
| Aniline | C₆H₅NH₂, Base, Heat | (1S)-1-(4-fluorophenyl)-3-(phenylamino)propan-1-ol |
The reaction with thiolates (RS⁻) provides a straightforward route to the corresponding thioethers. The high nucleophilicity of sulfur ensures that the SN2 reaction proceeds efficiently. 3-Chloro-1-propanethiol is a known compound, indicating the stability of molecules containing both thiol and chloro functionalities. sigmaaldrich.com By analogy, this compound can react with various thiols in the presence of a base, or directly with pre-formed thiolates, to yield 3-thio-substituted propanols. These reactions are valuable for introducing sulfur-containing moieties into the molecular structure.
| Nucleophile | Reagents & Conditions | Product |
| Sodium thiomethoxide | NaSCH₃, THF | (1S)-1-(4-fluorophenyl)-3-(methylthio)propan-1-ol |
| Sodium thiophenoxide | NaSPh, DMF | (1S)-1-(4-fluorophenyl)-3-(phenylthio)propan-1-ol |
| Sodium hydrosulfide | NaSH, Ethanol | (1S)-3-mercapto-1-(4-fluorophenyl)propan-1-ol |
Ether formation via nucleophilic substitution at the chloro group, a variation of the Williamson ether synthesis, is a significant reaction for this substrate. This is notably demonstrated in synthetic routes to the antidepressant fluoxetine. nih.gov In these syntheses, the chloro group of a 3-chloro-1-phenylpropanol derivative is displaced by a phenoxide, such as 4-(trifluoromethyl)phenoxide, in the presence of a base like sodium hydride or in an alkaline solution. nih.govscielo.br This reaction creates a diaryl ether linkage, a common motif in pharmacologically active molecules. The same principle applies to the reaction of this compound with various alkoxides and phenoxides.
| Nucleophile | Reagents & Conditions | Product |
| Sodium methoxide | NaOCH₃, Methanol (B129727) | (1S)-1-(4-fluorophenyl)-3-methoxypropan-1-ol |
| Sodium phenoxide | NaOPh, DMF | (1S)-1-(4-fluorophenyl)-3-phenoxypropan-1-ol |
| 4-Fluorophenol | 4-FC₆H₄OH, NaH, THF | (1S)-1-(4-fluorophenyl)-3-(4-fluorophenoxy)propan-1-ol |
Oxidative and Reductive Transformations of the Hydroxyl Functionality
The secondary hydroxyl group can be either oxidized to a ketone or, conversely, formed by the reduction of a ketone. The asymmetric reduction of the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, is a primary method for synthesizing the chiral alcohol. bldpharm.com This reduction can be achieved using various reducing agents, with chiral catalysts or enzymes employed to achieve high enantioselectivity. A similar ketone, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, has been successfully reduced to the corresponding alcohol using sodium borohydride (B1222165) in methanol. nih.gov
Conversely, the oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. Standard oxidizing agents for secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, or acidified potassium dichromate(VI) under controlled conditions, can be employed for this transformation. quizlet.comsavemyexams.com
| Transformation | Reagents & Conditions | Product |
| Oxidation | PCC, CH₂Cl₂ | 3-chloro-1-(4-fluorophenyl)propan-1-one |
| Oxidation | K₂Cr₂O₇, H₂SO₄, Heat | 3-chloro-1-(4-fluorophenyl)propan-1-one savemyexams.com |
| Reduction (of ketone) | NaBH₄, Methanol | This compound nih.gov |
Intramolecular Cyclization Reactions
The presence of both a hydroxyl group and a leaving group (chloride) in a 1,3-relationship allows for intramolecular cyclization reactions upon treatment with a base.
When this compound is treated with a suitable base, such as sodium hydride or potassium hydroxide, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process, an intramolecular Williamson ether synthesis, results in the formation of a three-membered cyclic ether, a chiral oxirane. Given the stereochemistry of the starting material, the product would be (S)-2-(4-fluorobenzyl)oxirane. This transformation is a fundamental reaction of halohydrins and provides a valuable route to enantiomerically pure epoxides, which are themselves versatile synthetic intermediates.
| Reaction | Reagents & Conditions | Product |
| Intramolecular Cyclization | NaH, THF | (S)-2-(4-fluorobenzyl)oxirane |
| Intramolecular Cyclization | KOH, H₂O/Ether | (S)-2-(4-fluorobenzyl)oxirane |
Synthesis of Substituted Tetrahydrofurans
The structure of this compound, which contains both a hydroxyl group and an alkyl chloride, is well-suited for intramolecular cyclization to form a substituted tetrahydrofuran (B95107) ring. This transformation is a classic example of an intramolecular Williamson ether synthesis, proceeding through a nucleophilic substitution (S_N2) mechanism. nih.gov
The reaction is typically initiated by treating the chlorohydrin with a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the closure of the five-membered tetrahydrofuran ring. The stereochemistry at the carbinol center is expected to be retained during this process. The resulting product is (2S)-2-(4-fluorophenyl)tetrahydrofuran. The efficiency of the cyclization can be influenced by the choice of base and solvent.
Table 1: Intramolecular Cyclization to Form a Substituted Tetrahydrofuran
| Reactant | Reagent/Conditions | Product |
|---|
Reactivity of the Aromatic Moiety in Subsequent Transformations (e.g., Suzuki Cross-Coupling with precursors)
The 4-fluorophenyl group of this compound is generally unreactive in direct Suzuki-Miyaura cross-coupling reactions, as the carbon-fluorine bond is strong and resistant to oxidative addition by palladium catalysts under standard conditions. However, the aromatic moiety can be readily modified using precursors that contain more reactive functional groups, such as a bromine or iodine atom, in place of the fluorine.
For instance, a synthetic precursor like (1S)-1-(4-bromophenyl)-3-chloropropan-1-ol can serve as an excellent substrate for Suzuki-Miyaura cross-coupling. mdpi.com This reaction facilitates the formation of a carbon-carbon bond between the aromatic ring and a variety of organic groups introduced via an organoboron reagent, typically a boronic acid. nih.govlookchem.com The reaction is catalyzed by a palladium complex in the presence of a base. mdpi.comnih.gov This strategy allows for the synthesis of a diverse library of analogs where the 4-position of the phenyl ring is substituted with different aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov
Table 2: Exemplary Suzuki Cross-Coupling Reactions with a Precursor
| Electrophile Precursor | Boronic Acid Coupling Partner | Catalyst/Base | Expected Product |
|---|---|---|---|
| (1S)-1-(4-bromophenyl)-3-chloropropan-1-ol | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (1S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-1-ol |
| (1S)-1-(4-bromophenyl)-3-chloropropan-1-ol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | (1S)-3-chloro-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)propan-1-ol |
Advanced Analytical and Spectroscopic Characterization in Research on 1s 3 Chloro 1 4 Fluorophenyl Propan 1 Ol
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is the principal technique for separating enantiomers and quantifying the enantiomeric purity of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol. This is achieved by creating a transient diastereomeric interaction between the chiral analyte and a chiral stationary phase (CSP), leading to different retention times for the two enantiomers.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most widely used method for determining the enantiomeric excess (ee) of chiral alcohols like this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for this class of compounds. heraldopenaccess.usnih.gov The separation relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase.
The enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation. amazonaws.com
Table 1: Representative HPLC Conditions for Chiral Separation of Aryl Propanol Analogs
| Parameter | Description |
|---|---|
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | Baseline separation of the (R) and (S) enantiomers. |
| Data Analysis | Enantiomeric excess (ee %) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 |
Note: This table represents typical conditions used for the separation of chiral aryl propanols and may require optimization for this compound.
Chiral Gas Chromatography (GC) offers a high-resolution alternative for determining the enantiomeric ratio (er) of volatile chiral compounds. For alcohols like this compound, derivatization to a more volatile ester or ether may be necessary to improve chromatographic performance. The stationary phases in chiral GC often consist of cyclodextrin derivatives coated onto a polysiloxane backbone. gcms.czchromatographyonline.com
The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers. Optimization of the temperature program and carrier gas flow rate is critical for achieving baseline separation. gcms.cz
Table 2: Illustrative GC Parameters for Chiral Analysis
| Parameter | Description |
|---|---|
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |
| Carrier Gas | Hydrogen or Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 40°C hold for 1 min, then ramp to 200°C at 2°C/min) |
| Detector | Flame Ionization Detector (FID) |
| Expected Elution | Separation of the two enantiomeric peaks. |
| Data Analysis | Enantiomeric Ratio (er) = Area of enantiomer 1 / Area of enantiomer 2 |
Note: This table provides general parameters. Specific conditions would need to be developed and validated for the target analyte.
Spectroscopic Methods for Stereochemical and Structural Assignment
While chromatography excels at quantifying enantiomeric purity, spectroscopic methods are indispensable for elucidating the absolute configuration and detailed three-dimensional structure of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable chemical shifts for the corresponding nuclei of the two enantiomers. wordpress.com
For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the two methylene groups. The coupling patterns and chemical shifts of the diastereotopic protons of the methylene groups can provide conformational information. ipb.pt ¹⁹F NMR is a sensitive probe for the electronic environment of the fluorine atom on the phenyl ring. walisongo.ac.id
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H NMR | |||
| Aromatic-H (ortho to F) | ~7.0-7.1 | t | J(H,F) ≈ 8-9, J(H,H) ≈ 8-9 |
| Aromatic-H (meta to F) | ~7.3-7.4 | dd | J(H,H) ≈ 8-9, J(H,H) ≈ 5-6 |
| CH-OH | ~4.9-5.1 | dd | J ≈ 5-7, J ≈ 6-8 |
| CH₂-CHOH | ~2.0-2.2 | m | |
| CH₂-Cl | ~3.7-3.9 | t | J ≈ 6-7 |
| ¹³C NMR | |||
| C (ipso, C-F) | ~160-163 | d | ¹J(C,F) ≈ 245 |
| C (aromatic, CH) | ~115-130 | d | ²J(C,F) and ³J(C,F) |
| C (ipso, C-CHOH) | ~140-142 | d | |
| CH-OH | ~70-72 | ||
| CH₂-CHOH | ~40-42 |
Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.comwikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer.
The absolute configuration of this compound has been determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.net A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides a confident assignment of the absolute configuration. schrodinger.comnih.gov
Table 4: Key Principles of VCD for Absolute Configuration Determination
| Step | Description |
|---|---|
| 1. Experimental Measurement | The VCD spectrum of the enantiomerically pure sample is recorded in a suitable solvent (e.g., CDCl₃). |
| 2. Computational Modeling | The three-dimensional structure of one enantiomer (e.g., the S-enantiomer) is optimized, and its theoretical VCD spectrum is calculated using quantum chemistry software. |
| 3. Spectral Comparison | The experimental VCD spectrum is compared to the calculated spectrum for the S-enantiomer and its mirror image (which represents the R-enantiomer). |
| 4. Configuration Assignment | A good correlation in the signs and relative intensities of the VCD bands between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. biotools.us |
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a chiral molecule in a non-centrosymmetric space group, SCXRD can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. The presence of heavier atoms like chlorine enhances this effect, making the assignment more reliable. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.
Table 5: Representative Crystallographic Data for a Fluorophenyl Propanol Derivative
| Parameter | Value (for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol) |
|---|---|
| Chemical Formula | C₁₃H₁₇Cl₂FO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | 4 |
| Data Collection Temperature | e.g., 296 K |
| Key Structural Features | Provides exact bond lengths, angles, and the absolute configuration at the chiral center. nih.gov |
Note: The data presented is for a closely related derivative, as crystallographic data for this compound is not publicly available. This illustrates the type of information obtained from an SCXRD experiment.
Mass Spectrometry for Reaction Monitoring and Product Validation
Mass spectrometry (MS) serves as a critical analytical tool in the research and synthesis of this compound. It is indispensable for confirming the molecular weight and structure of the final product and for real-time monitoring of the synthetic reaction progress. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for these purposes.
Product Validation via Mass Spectrometry
For product validation, mass spectrometry confirms the identity of this compound by determining its molecular mass and analyzing its fragmentation pattern. The compound has a molecular formula of C₉H₁₀ClFO and a monoisotopic mass of approximately 188.04 Da guidechem.com.
In electron ionization (EI) mass spectrometry, the molecule is expected to generate a molecular ion peak ([M]⁺). A key characteristic feature for chlorine-containing compounds is the presence of an isotopic peak ([M+2]⁺) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The relative intensity of the [M]⁺ to [M+2]⁺ peak is approximately 3:1, which serves as a clear indicator of the presence of a single chlorine atom in the structure libretexts.org. This pattern has been observed in close structural analogs, such as (1R)-3-Chloro-1-phenyl-propan-1-ol, which shows molecular ion peaks at m/z 170 [M⁺] and 172 [M+2]⁺ in a 3:1 ratio chemicalbook.com.
The fragmentation of this compound under mass spectrometric analysis is predicted to follow established pathways for alcohols and alkyl halides, including alpha-cleavage and dehydration libretexts.orgyoutube.com.
Key Fragmentation Pathways:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a significant [M-18]⁺ peak libretexts.orgyoutube.com.
Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon in the propyl chain (C2) is a likely pathway. This would result in a resonance-stabilized fragment containing the fluorophenyl group.
Loss of the Chloroethyl Radical: Cleavage can also result in the loss of the ·CH₂CH₂Cl radical.
Benzylic Cleavage: The formation of a stable fluorobenzyl-type cation is a highly probable event.
Below is a table summarizing the predicted major ions for this compound in a typical mass spectrum.
| Predicted Ion (m/z) | Formula of Ion | Origin of Fragment |
| 188 / 190 | [C₉H₁₀ClFO]⁺ | Molecular Ion Peak ([M]⁺ / [M+2]⁺) |
| 170 / 172 | [C₉H₈ClF]⁺ | Loss of H₂O (Dehydration) |
| 125 | [C₇H₆FO]⁺ | Alpha-cleavage; [CH(OH)C₆H₄F]⁺ |
| 111 | [C₆H₄F]⁺ | Fluorophenyl cation |
This interactive table outlines the expected mass-to-charge ratios (m/z) and their origins based on common fragmentation rules.
Reaction Monitoring
Mass spectrometry is a powerful process analytical technology (PAT) for monitoring the synthesis of this compound. A common synthetic route is the asymmetric reduction of the corresponding ketone precursor, 3-chloro-1-(4-fluorophenyl)propan-1-one researchgate.net.
During the reaction, small aliquots of the reaction mixture can be withdrawn, quenched, and analyzed by a suitable MS technique (e.g., LC-MS or GC-MS after derivatization). This allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the desired alcohol product. Given the chiral nature of the product, chiral LC-MS methods are particularly valuable as they can not only confirm the formation of the product but also provide information on the enantiomeric composition of the mixture osti.gov.
The progress of the reduction can be tracked by monitoring the key m/z values for the reactant and product as detailed in the table below.
| Compound | Role | Monoisotopic Mass (Da) | Key m/z for Monitoring |
| 3-chloro-1-(4-fluorophenyl)propan-1-one | Reactant | 186.02 | 186 / 188 |
| This compound | Product | 188.04 | 188 / 190 |
This interactive table shows the key masses that would be monitored to track the conversion of the ketone starting material to the final alcohol product.
By plotting the relative intensities of the reactant and product ions over time, researchers can determine the reaction kinetics and endpoint, ensuring the reaction has gone to completion and optimizing reaction conditions for yield and purity.
Computational and Theoretical Investigations of 1s 3 Chloro 1 4 Fluorophenyl Propan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine optimized geometries, analyze electronic properties, and predict spectroscopic data for (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol.
The study of this molecule would involve rotating the key dihedral angles (C-C bonds of the propyl chain) to map out the conformational landscape. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as a potential hydrogen bond between the hydroxyl group (-OH) and the chlorine atom. Such an interaction can significantly stabilize certain geometries.
| Conformer | Key Dihedral Angle (° Torsion) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| A (Global Minimum) | ~65° (gauche) | 0.00 | Intramolecular H-bond (O-H···Cl) |
| B | ~180° (anti) | 1.52 | Sterically favored, no H-bond |
| C | ~-68° (gauche) | 2.15 | Steric repulsion |
This table presents illustrative data typical for conformational analysis of similar halohydrins. The global minimum is often a gauche conformer stabilized by an intramolecular hydrogen bond.
The electronic structure dictates the molecule's stability, reactivity, and optical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. fluorine1.ru
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that primarily govern chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.85 | Electron-donating capability |
| ELUMO | -0.21 | Electron-accepting capability |
| ΔE(LUMO-HOMO) | 6.64 | High kinetic stability |
This table shows representative DFT-calculated energy values for the frontier orbitals.
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of charge distribution and intramolecular charge transfer interactions. dergipark.org.trijcce.ac.ir It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their importance. For this compound, significant interactions would include delocalization from the lone pairs of oxygen and chlorine into antibonding orbitals.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ* (C-H) | 3.1 | Hyperconjugation |
| LP (Cl) | σ* (C-C) | 1.8 | Hyperconjugation |
| π (C=C)ring | π* (C=C)ring | 20.5 | Aromatic resonance |
This table illustrates typical stabilization energies from NBO analysis, highlighting hyperconjugative effects that contribute to molecular stability.
DFT calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural verification when compared against experimental spectra. nih.govaps.org
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to compute the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. nih.gov Predicted shifts for various potential isomers or conformers can be compared to experimental data to confirm the correct structure. comporgchem.comnrel.gov
| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| H (on CH-OH) | 4.95 | 4.91 | C (CH-OH) | 71.5 | 70.9 |
| H (on -OH) | 2.50 | 2.45 | C (CH₂-Cl) | 45.8 | 45.2 |
| H (on CH₂-Cl) | 3.75 | 3.71 | C (ipso-Aryl) | 139.2 | 138.8 |
This table provides a hypothetical comparison of DFT-calculated and experimental NMR chemical shifts, demonstrating the high level of accuracy achievable.
Vibrational Frequencies : Theoretical calculation of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. DFT can predict the frequencies and intensities of vibrational modes, such as the characteristic O-H stretching of the alcohol, C-F stretching of the fluorophenyl group, and C-Cl stretching of the chloropropyl chain. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3780 | 3630 | O-H stretch (free) |
| ν(C-H)Aromatic | 3215 | 3085 | Aromatic C-H stretch |
| ν(C-F) | 1275 | 1225 | C-F stretch |
| ν(C-Cl) | 780 | 750 | C-Cl stretch |
This table shows representative calculated vibrational frequencies. The scaled values are adjusted to better match experimental observations.
Molecular Dynamics Simulations to Understand Conformational Behavior
While DFT provides a static, time-independent picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. mdpi.com By simulating the motions of atoms over time, MD can explore the conformational landscape in different environments, such as in a solvent, and assess the stability of specific conformers and intramolecular interactions. nih.gov For this molecule, an MD simulation could reveal the lifetime of the intramolecular O-H···Cl hydrogen bond in aqueous solution and map the transitions between different rotational isomers, providing a more realistic understanding of its behavior under experimental conditions.
Reactivity Prediction using Computational Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)
Computational descriptors derived from the electronic structure can predict the most reactive sites within a molecule.
Fukui Functions : The Fukui function is a reactivity indicator that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. semanticscholar.org This analysis can pinpoint the atoms most likely to participate in a chemical reaction.
Electrostatic Potential (ESP) Maps : An ESP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are susceptible to nucleophilic attack. For this compound, the ESP map would show negative potential around the electronegative oxygen, fluorine, and chlorine atoms, and positive potential around the hydroxyl hydrogen, indicating their roles in potential intermolecular interactions.
Mechanistic Studies of Stereoselective Reactions Using Computational Methods
Computational methods are invaluable for studying reaction mechanisms and understanding the origin of stereoselectivity. The "(1S)" designation of the target molecule indicates it is a single enantiomer, likely produced via a stereoselective synthesis, such as the asymmetric reduction of the precursor ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one.
DFT calculations can be used to model the entire reaction coordinate for such a transformation. By locating the transition state structures for the pathways leading to the (S) and (R) products and calculating their respective activation energies (ΔG‡), chemists can predict which enantiomer will be favored. The enantiomeric excess (e.e.) is directly related to the difference in these activation energies (ΔΔG‡). These studies provide a molecular-level understanding of how chiral catalysts or reagents control the stereochemical outcome of a reaction, facilitating the design of more efficient and selective synthetic methods.
Role of 1s 3 Chloro 1 4 Fluorophenyl Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis Research
Precursor in the Stereoselective Synthesis of Chiral Alcohols and Amines
The primary application of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol in stereoselective synthesis is as a precursor to more complex chiral amines. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a straightforward method for introducing nitrogen-containing functional groups while retaining the critical (1S) stereocenter. chemrevise.orgchemguide.co.uk
This transformation is typically achieved by reacting the chloro-alcohol with a primary or secondary amine. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, which serves as a good leaving group. savemyexams.comyoutube.com This reaction directly converts the chiral chloro-alcohol into a chiral amino-alcohol. This strategy is a cornerstone in the synthesis of various biologically active compounds and pharmaceutical intermediates. For instance, analogous chiral amino-alcohols are central to the structure of selective serotonin (B10506) reuptake inhibitors (SSRIs) like Fluoxetine (B1211875) and Dapoxetine. nih.govprepchem.com The reaction with dimethylamine, for example, would yield (S)-3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol, a key structural motif found in many psychoactive compounds. nih.gov
The versatility of this approach allows for the synthesis of a wide array of chiral amines by simply varying the amine nucleophile used in the substitution reaction.
Intermediate in the Research and Development of Complex Organic Molecules
The structural framework of this compound makes it an ideal intermediate for the synthesis of complex organic molecules, particularly those of pharmaceutical interest. Its utility is well demonstrated by analogy to the synthesis of the antidepressant Duloxetine, which utilizes the closely related (S)-3-chloro-1-(2-thienyl)-1-propanol as a key chiral intermediate.
In these multi-step syntheses, the chiral chloro-alcohol serves as a linchpin, allowing for the sequential introduction of different molecular fragments. A typical synthetic route involves two key transformations:
Ether Formation: The hydroxyl group can be deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophile is then used in a nucleophilic aromatic substitution reaction, for example, with an activated aromatic ring like 1-fluoronaphthalene, to form a diaryl ether linkage.
Amine Formation: The chloro group is subsequently displaced by an amine, as described in the previous section, to complete the core structure of the target molecule.
This strategic use of the building block ensures that the desired stereochemistry, established early in the synthesis, is carried through to the final complex product. The 4-fluorophenyl group present in this compound is a common feature in modern pharmaceuticals, making this specific building block highly relevant for the development of novel drug candidates and research probes for studying biological systems like the serotonin transporter. nih.gov
Table 1: Analogous Chiral Intermediates in Pharmaceutical Synthesis
| Target Molecule (Analog) | Key Chiral Intermediate |
|---|---|
| Duloxetine | (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine |
| Dapoxetine | (S)-(+)-N,N-dimethyl-[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine |
| Citalopram | 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |
Application in the Exploration of Novel Catalytic Methodologies
While this compound is a building block, a significant area of research focuses on the development of novel catalytic methods for its own efficient and stereoselective synthesis. The primary route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. pharmaffiliates.com The exploration of new catalysts for this specific transformation is a key aspect of advanced organic synthesis research.
Several catalytic strategies have been investigated for analogous ketones, demonstrating the breadth of research in this area:
Transition Metal Catalysis: Supported iron-based chiral catalysts have been used for the asymmetric hydrogenation of β-chloropropiophenone, achieving high yields (99%) and enantiomeric excess (90% e.e.). ccsenet.org Chiral rhodium complexes are also employed in asymmetric hydrogenation reactions of similar substrates. researchgate.net
Organocatalysis: Chiral oxazaborolidine catalysts, often used with borane (B79455) (BH₃) as the reducing agent, are highly effective for the reduction of β-chloro ketones. This method is widely cited for its reliability and high enantioselectivity.
Biocatalysis: An increasingly important methodology involves the use of enzymes or whole-cell systems to perform the reduction. nih.govpsu.edu For example, the asymmetric reduction of 3-chloro-1-(2-thienyl)propanone has been achieved using immobilized Candida pseudotropicalis, resulting in excellent conversion (100%) and enantiomeric excess (>99% e.e.). nih.govgeorgiasouthern.edu Biocatalysis offers the advantages of mild reaction conditions and exceptional stereoselectivity. tudelft.nl
The development of these diverse catalytic systems is crucial for producing enantiomerically pure building blocks like this compound on a practical scale.
Table 2: Comparison of Catalytic Methods for Synthesis of Analogous Chiral Chloro-alcohols
| Catalytic System | Precursor | Reducing Agent | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Iron-based Chiral Catalyst | β-chloropropiophenone | H₂ | 99% | 90% |
| Chiral Oxazaborolidine (CBS) | 3-chloro-1-(2-thienyl)-1-propanone | Borane (BH₃) | Good to Excellent | Good to Excellent |
| Immobilized Candida pseudotropicalis | 3-chloro-1-(2-thienyl)propanone | Glucose (cofactor regeneration) | 100% | >99% |
Derivatization for Accessing Diverse Chiral Scaffolds with Research Utility
The bifunctional nature of this compound allows for extensive derivatization, providing access to a wide range of chiral scaffolds for chemical libraries and structure-activity relationship (SAR) studies. Both the hydroxyl group and the chloro group can be selectively transformed to introduce new functionalities and molecular properties. nih.govnih.govunipi.it
Transformations at the Hydroxyl Group:
Esterification: Reaction with acyl chlorides or carboxylic acids yields chiral esters.
Etherification: Deprotonation followed by reaction with alkyl halides produces chiral ethers. This is a key step in synthesizing analogs of potent pharmaceuticals.
Oxidation: Mild oxidation can convert the secondary alcohol to the corresponding ketone, although this sacrifices the chiral center unless it is reformed in a subsequent step.
Transformations at the Chloro Group:
Nucleophilic Substitution: The chloride is an excellent leaving group and can be displaced by a variety of nucleophiles to introduce diverse functional groups. This is the most common derivatization pathway.
This dual reactivity enables the creation of a matrix of new chiral compounds from a single, readily accessible building block, which is a powerful strategy in modern drug discovery and chemical biology.
Table 3: Potential Derivatizations of this compound
| Reaction Site | Reagent Type | Resulting Functional Group | New Chiral Scaffold Class |
|---|---|---|---|
| Hydroxyl (-OH) | Acyl Chloride (RCOCl) | Ester (-OCOR) | Chiral Esters |
| Hydroxyl (-OH) | Alkyl Halide (R'-X) / Base | Ether (-OR') | Chiral Ethers |
| Chloro (-Cl) | Amine (R₂NH) | Amine (-NR₂) | Chiral Amino-alcohols |
| Chloro (-Cl) | Thiol (R'SH) / Base | Thioether (-SR') | Chiral Thioether-alcohols |
| Chloro (-Cl) | Azide (NaN₃) | Azide (-N₃) | Chiral Azido-alcohols |
| Chloro (-Cl) | Cyanide (NaCN) | Nitrile (-CN) | Chiral Cyano-alcohols |
Future Research Directions and Challenges in the Study of 1s 3 Chloro 1 4 Fluorophenyl Propan 1 Ol
Development of More Efficient and Sustainable Stereoselective Synthetic Pathways
A primary focus of future research is the development of more efficient and environmentally benign methods for synthesizing (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol. While existing routes provide access to this chiral alcohol, there is considerable room for improvement in terms of atom economy, waste reduction, and the use of sustainable resources.
Current challenges include reliance on stoichiometric reagents and multi-step procedures that can generate significant waste. Future synthetic strategies are expected to increasingly employ catalytic asymmetric methods. Research into novel transition metal catalysts and organocatalysts could lead to more direct and highly enantioselective routes from readily available starting materials like 3-chloro-1-(4-fluorophenyl)propan-1-one. Furthermore, the principles of green chemistry are becoming increasingly important in synthetic chemistry. researchgate.net The development of syntheses that utilize non-toxic solvents, operate at ambient temperatures, and minimize energy consumption will be a key objective. For instance, replacing traditional solvents with water or bio-based alternatives and employing energy-efficient techniques like ultrasound irradiation are promising avenues. researchgate.net
Another area of exploration is the use of biocatalysis. Enzymes, such as lipases, have demonstrated high selectivity in the kinetic resolution of racemic alcohols, offering a greener alternative to conventional chemical catalysts. mdpi.comresearchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, presents a particularly attractive strategy for achieving theoretical yields of 100% of the desired (1S)-enantiomer. mdpi.comresearchgate.net Future work will likely focus on discovering and engineering more robust and efficient enzymes for the specific resolution of 3-chloro-1-(4-fluorophenyl)propan-1-ol (B2484406).
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of new, highly active, and selective catalysts (metal-based and organocatalysts). |
| Green Chemistry Principles | Reduced environmental impact, improved safety | Use of sustainable solvents, lower energy consumption, renewable starting materials. researchgate.net |
| Biocatalysis (e.g., DKR) | High enantioselectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of specific enzymes, optimization of dynamic kinetic resolution processes. mdpi.comresearchgate.net |
Exploration of Novel Chemical Transformations and Derivatizations for Expanded Utility
To enhance the versatility of this compound as a chiral synthon, future research will undoubtedly explore novel chemical transformations and derivatizations. The presence of two distinct functional groups—a secondary alcohol and a primary alkyl chloride—offers a rich platform for a variety of chemical modifications.
The hydroxyl group can be converted into a range of other functional groups or used as a handle for attaching the molecule to other scaffolds. Derivatization of the alcohol is a common strategy to facilitate analysis or to modify the molecule's properties. nih.gov Chiral derivatizing agents (CDAs) can be used to convert the enantiomeric alcohol into diastereomers, which can then be analyzed using techniques like HPLC or NMR spectroscopy. wikipedia.org A variety of CDAs are available, including chiral acids, isocyanates, and chloroformates, allowing for the formation of esters, carbamates, and carbonates, respectively. nih.gov
The alkyl chloride moiety provides a site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups, such as azides, amines, thiols, and cyanides. This opens up pathways to a diverse set of chiral building blocks. Future work could focus on developing stereoretentive or stereoinvertive substitution reactions to further control the stereochemistry of the final products.
Furthermore, the combination of transformations at both the alcohol and chloride positions can lead to the synthesis of complex chiral molecules, such as cyclic ethers, amino alcohols, and other heterocycles. The exploration of tandem or one-pot reactions that modify both functional groups in a single operation would be a significant step towards more efficient and elegant synthetic strategies.
| Functional Group | Transformation Type | Potential Products/Applications |
| Hydroxyl (-OH) | Derivatization (e.g., with CDAs) | Diastereomers for analytical separation and characterization. nih.govwikipedia.org |
| Oxidation | Chiral ketones. | |
| Etherification | Chiral ethers. | |
| Chloride (-Cl) | Nucleophilic Substitution | Chiral azides, amines, thiols, nitriles, etc. |
| Both | Intramolecular Cyclization | Chiral epoxides, oxetanes, azetidines, etc. |
Integration of Advanced Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and the study of this compound is no exception. researchgate.net These computational tools can accelerate the discovery and optimization of synthetic routes and reactions. nih.govmdpi.com
One of the key applications of AI in this context is reaction outcome prediction. researchgate.netmdpi.com By training ML models on large datasets of chemical reactions, it is possible to predict the products, yields, and even stereoselectivity of a given transformation. mdpi.comresearchgate.net This predictive power can save significant time and resources by allowing researchers to evaluate the feasibility of a synthetic step in silico before attempting it in the laboratory. researchgate.netnih.gov For the synthesis of this compound, ML models could be used to predict the enantiomeric excess (% ee) for a given catalyst and set of reaction conditions, guiding the selection of the optimal synthetic pathway. researchgate.netacs.org
Furthermore, AI algorithms can be employed for reaction optimization. Instead of relying on traditional, often time-consuming, one-variable-at-a-time optimization methods, ML algorithms can explore a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading, solvent) to rapidly identify the optimal conditions for maximizing yield and selectivity. researchgate.net This data-driven approach can lead to more robust and efficient synthetic processes. acs.org
Looking ahead, generative AI models could be used to design novel catalysts or even entirely new synthetic routes to this compound. researchgate.net By learning the underlying principles of chemical reactivity and stereoselectivity, these models can propose innovative solutions that may not be obvious to human chemists. nih.govacs.org The challenge lies in generating sufficient high-quality data to train these models effectively and in validating the in silico predictions through experimental work. researchgate.net
Broadening the Scope of its Application as a Versatile Chiral Synthon in Academic Synthesis Research
A significant future direction will be to broaden the application of this compound as a versatile chiral synthon in academic research, particularly in the total synthesis of complex natural products and medicinally relevant molecules. Its bifunctional nature makes it an ideal starting point for the construction of more elaborate chiral structures.
The fluorophenyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The chiral center and the reactive chloride handle provide the necessary tools for asymmetric synthesis. For instance, the chloro-alcohol can be converted into a chiral epoxide, a highly valuable intermediate that can undergo a variety of ring-opening reactions with different nucleophiles to introduce further complexity and functionality in a stereocontrolled manner.
Academic research could focus on demonstrating the utility of this synthon in novel synthetic strategies. This could involve its incorporation into cascade reactions, where multiple bonds are formed in a single, efficient operation. researchgate.net By showcasing its versatility in the synthesis of a diverse range of target molecules, from alkaloids to polyketides, the academic community can establish this compound as a staple in the toolbox of synthetic organic chemists.
The challenge in this area is to identify compelling synthetic targets where the unique structural features of this synthon can be strategically exploited to provide a more efficient or elegant synthesis compared to existing routes. This will require creativity in retrosynthetic analysis and a deep understanding of the compound's reactivity.
Q & A
Q. What are the recommended synthetic routes for (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol, and what reaction conditions optimize yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reduction of ketone precursors. For enantioselective synthesis, chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution may be employed. Key steps include:
- Chlorination: Use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions to introduce the chloro group.
- Stereochemical control: Chiral auxiliaries (e.g., Evans oxazolidinones) ensure retention of the (1S) configuration.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity (>96%) .
Q. Which spectroscopic techniques confirm the stereochemical configuration and purity of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers (retention time differences ≥1.5 min).
- Optical Rotation: Measure specific rotation ([α]D²⁵) in chloroform; literature values for (1S)-enantiomer range from +15° to +20°.
- NMR (¹H/¹³C): Key signals include δ 4.85 ppm (OH, broad singlet) and δ 3.50–3.70 ppm (CH₂Cl multiplet). Coupling constants (J = 6–8 Hz) confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across enzyme inhibition studies?
Methodological Answer: Contradictions may arise from:
- Enantiomeric impurities: Even 2% contamination with (1R)-enantiomer can alter IC₅₀ values. Validate purity via chiral HPLC before assays .
- Assay conditions: pH (7.4 vs. 6.8) and co-solvents (DMSO >1% inhibits some enzymes). Standardize protocols using Tris-HCl buffer (50 mM, pH 7.4) and ≤0.5% DMSO .
- Enzyme isoforms: Test against recombinant vs. native enzymes (e.g., cytochrome P450 2D6 vs. 3A4). Kinetic studies (Lineweaver-Burk plots) clarify inhibition mechanisms .
Q. What strategies enable enantioselective synthesis of this compound while minimizing racemization during scale-up?
Methodological Answer:
- Catalytic asymmetric reduction: Use Ru-(BINAP) catalysts (e.g., Noyori-type) to reduce 3-chloro-1-(4-fluorophenyl)propan-1-one with >95% enantiomeric excess (ee) under H₂ (50 psi) .
- Low-temperature quenching: After reduction, immediately cool reaction to 0°C and acidify (pH 2–3) to stabilize the alcohol product.
- In-line monitoring: Implement FTIR or Raman spectroscopy to detect racemization intermediates (e.g., ketone reformation) in real time .
Key Research Recommendations
- Stereochemical validation: Always cross-check chiral purity using orthogonal methods (HPLC + optical rotation).
- Mechanistic studies: Employ density functional theory (DFT) to model enzyme binding interactions and rationalize activity differences.
- Scale-up protocols: Pilot continuous-flow reactors to enhance enantioselectivity and reduce racemization risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
